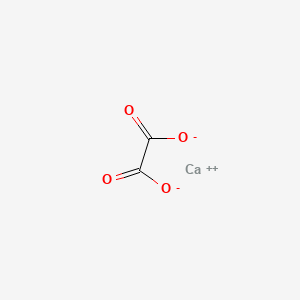
Calcium oxalate
Übersicht
Beschreibung
Calcium oxalate is a calcium salt of oxalic acid with the chemical formula CaC₂O₄. It forms hydrates, where the number of water molecules (n) can vary from 1 to 3. The anhydrous and hydrated forms are colorless or white. This compound is commonly found in plants, animals, and humans. It is a major component of kidney stones and is also present in certain foods and beverages .
Wirkmechanismus
Target of Action
Calcium oxalate (CaOx) primarily targets the kidneys, where it forms the most common type of kidney stones . The compound’s primary targets are the renal tubular epithelial cells . These cells are crucial in the formation of kidney stones, as CaOx crystals can adhere to them and cause injury .
Mode of Action
The mode of action of CaOx involves the formation of crystals in the urine. When there is too much oxalate and too little liquid in the urine, crystals can begin to form . These crystals may stick together and form a solid mass, a kidney stone . The cytotoxicity of the CaOx crystals is closely related to their morphology and surface structure . The crystals’ ability to cause injury is correlated with the Ca^2+ ion-rich crystal plane area, crystal edge sharpness, zeta potential, and crystal-specific surface area .
Biochemical Pathways
The formation of CaOx involves various biochemical pathways. The metastable this compound trihydrate (COT) forms at lower concentrations, while the stable this compound monohydrate (COM) forms at intermediate concentrations, and the metastable this compound dihydrate (COD) forms at higher concentrations . The formation of the hydrate phase also depends on the method of mixing calcium and oxalate solutions . The reduction of local concentration promotes the formation of COT .
Pharmacokinetics
For instance, the absorption of CaOx can be affected by the calcium-to-oxalate ratio and the method of mixing calcium and oxalate solutions . The distribution and metabolism of CaOx are likely influenced by the compound’s interaction with renal tubular epithelial cells .
Result of Action
The primary result of CaOx action is the formation of kidney stones, which can cause renal injury . The crystals produced by CaOx have a toxic effect on cells, injure the cell membrane, and easily adhere to the cell surface . This can lead to various health issues, including pain, urinary tract infections, and even kidney damage .
Action Environment
The action of CaOx can be influenced by environmental factors. For instance, the formation of CaOx hydrate phase in a supersaturated solution is inconsistent with thermodynamic stability and can be affected by factors such as reactant concentration, stirring speed, reaction temperature, and additive . Furthermore, CaOx crystals in plants, such as cacti, can function against harsh environments such as strong light, high and cold temperature, and aridity .
Biochemische Analyse
Biochemical Properties
Calcium oxalate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to inhibit the activity of certain enzymes such as oxalate oxidase, which catalyzes the oxidation of oxalate to carbon dioxide and hydrogen peroxide. Additionally, this compound can bind to proteins like osteopontin, which is involved in the regulation of biomineralization. These interactions can influence the solubility and crystallization of this compound, impacting its formation and dissolution in biological systems .
Cellular Effects
This compound affects various types of cells and cellular processes. In renal epithelial cells, this compound crystals can induce oxidative stress, leading to cell injury and apoptosis. This compound also influences cell signaling pathways, such as the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a role in inflammation and immune responses. Furthermore, this compound can alter gene expression, leading to changes in the production of proteins involved in cell adhesion, proliferation, and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to cell surface receptors, triggering intracellular signaling cascades that result in the activation or inhibition of specific enzymes. For example, this compound can inhibit the activity of superoxide dismutase, an enzyme that protects cells from oxidative damage. Additionally, this compound can induce the expression of pro-inflammatory cytokines, contributing to inflammation and tissue damage. These molecular interactions highlight the complex nature of this compound’s effects on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound crystals can undergo degradation, leading to the release of calcium and oxalate ions. This degradation can affect the stability and long-term effects of this compound on cellular function. In vitro studies have demonstrated that prolonged exposure to this compound can result in sustained oxidative stress and inflammation, which can ultimately lead to chronic kidney damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may not cause significant adverse effects. At higher doses, it can induce nephrotoxicity, characterized by kidney inflammation, tubular damage, and impaired renal function. Threshold effects have been observed, where a certain dosage level must be reached before toxic effects become apparent. Additionally, chronic exposure to high doses of this compound can lead to the formation of kidney stones and long-term renal damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a product of the metabolism of oxalic acid, which can be derived from dietary sources or produced endogenously. Enzymes such as glycolate oxidase and lactate dehydrogenase play a role in the conversion of glycolate and glyoxylate to oxalate. This compound can also influence metabolic flux by altering the levels of metabolites involved in the tricarboxylic acid cycle and glycolysis. These metabolic interactions underscore the importance of this compound in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via endocytosis and transported to specific cellular compartments. Transporters such as sodium-dependent phosphate transporters and anion exchangers are involved in the movement of this compound across cell membranes. The localization and accumulation of this compound can influence its biological activity and potential toxicity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be found in organelles such as lysosomes, where it may be involved in the degradation of cellular components. Additionally, this compound can accumulate in the mitochondria, leading to mitochondrial dysfunction and impaired energy production. Targeting signals and post-translational modifications can direct this compound to specific cellular compartments, influencing its activity and function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Calcium oxalate can be synthesized by reacting calcium chloride with sodium oxalate in an aqueous solution. The reaction is as follows:
CaCl2+Na2C2O4→CaC2O4+2NaCl
The reaction is typically carried out at room temperature, and the resulting this compound precipitate is filtered, washed, and dried .
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct of the extraction of rare earth elements. The oxalic acid used in the process reacts with calcium ions present in the solution to form this compound. The precipitate is then separated and purified .
Analyse Chemischer Reaktionen
Types of Reactions: Calcium oxalate undergoes several types of reactions, including thermal decomposition and acid-base reactions.
Thermal Decomposition: When heated, this compound decomposes in a series of steps:
-
CaC2O4⋅H2O→CaC2O4+H2O
-
CaC2O4→CaCO3+CO
-
CaCO3→CaO+CO2
These reactions occur at different temperatures, with the final decomposition to calcium oxide occurring at around 600°C .
Common Reagents and Conditions:
Acids: this compound reacts with strong acids like hydrochloric acid to form calcium chloride and oxalic acid.
Bases: It is relatively stable in basic conditions but can react with strong bases to form calcium hydroxide and oxalate ions.
Major Products:
Thermal Decomposition: Calcium carbonate, carbon monoxide, and carbon dioxide.
Acid Reaction: Calcium chloride and oxalic acid.
Wissenschaftliche Forschungsanwendungen
Calcium oxalate has various applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Calcium oxalate can be compared with other oxalates and calcium salts:
Sodium Oxalate: More soluble in water compared to this compound.
Calcium Carbonate: Similar in that it is a calcium salt, but it is more soluble in acidic conditions and does not form hydrates.
Magnesium Oxalate: Similar in structure but has different solubility and thermal decomposition properties.
Uniqueness: this compound’s low solubility in water and its ability to form hydrates make it unique among calcium salts. Its role in biological systems, particularly in kidney stone formation and plant defense, also sets it apart from other compounds .
Eigenschaften
IUPAC Name |
calcium;oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.Ca/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDMQSPYEZFLGF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaC2O4, C2CaO4 | |
| Record name | calcium oxalate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Calcium_oxalate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25454-23-3 (Parent), 144-62-7 (Parent) | |
| Record name | Calcium oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025454233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6027214 | |
| Record name | Ethanedioic acid, calcium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6027214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic powder; [Sigma-Aldrich MSDS] | |
| Record name | Calcium oxalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12696 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
563-72-4, 25454-23-3 | |
| Record name | Calcium oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025454233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanedioic acid, calcium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanedioic acid, calcium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6027214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.419 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM OXALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2612HC57YE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mineral composition of kidney stones in miniature schnauzers?
A1: Research reveals that calcium oxalate is the predominant mineral found in kidney stones of Miniature Schnauzers, occurring at a significantly higher rate than in other dog breeds. []
Q2: How does the risk of developing this compound kidney stones differ between male and female miniature schnauzers?
A2: Male Miniature Schnauzers are more likely to develop this compound kidney stones than females. []
Q3: What is the youngest age at which this compound kidney stones have been observed in Miniature Schnauzers?
A3: The youngest recorded age of a Miniature Schnauzer diagnosed with this compound stones is 1.7 years old. []
Q4: What factors can influence the morphology and size of this compound crystals?
A4: Research demonstrates that factors like pH, energy input (e.g., mixing), and the supersaturation ratio of this compound in solution can significantly influence the size and shape of the resulting crystals. []
Q5: Are kidney stones composed solely of one type of crystal?
A5: No, kidney stones can be composed of various crystal phases. Studies show that only 21% of analyzed stones consisted of a single crystal phase. Mixed composition stones are common, with varying combinations of this compound monohydrate, this compound dihydrate, hydroxyapatite, and other minerals. []
Q6: How does the presence of Escherichia coliform bacteria affect this compound crystallization?
A6: Studies indicate that E. coliform bacteria can accelerate the transformation of this compound dihydrate (COD) into the more stable this compound monohydrate (COM) form. This bacterium also seems to promote the formation of larger and more regularly shaped COM crystals, potentially contributing to urinary stone formation. []
Q7: What role does phospholipase A2 (PLA2) play in this compound stone formation?
A7: Research using Langmuir monolayers as model lipid membranes suggests that the hydrolysis products of PLA2, specifically fatty acids like palmitic acid, significantly increase the heterogeneous nucleation of this compound. This suggests a link between elevated PLA2 activity, often observed in individuals with hyperoxaluria, and increased this compound precipitation. []
Q8: Are specific proteins selectively incorporated into this compound crystals formed in human urine?
A8: Research indicates that the incorporation of proteins into this compound crystals is highly selective. While most urinary proteins are not found in significant quantities within these crystals, a specific protein called crystal matrix protein (CMP) exhibits a strong affinity for this compound and is found in higher concentrations in crystals formed in female urine. []
Q9: How do Tamm-Horsfall protein and uromodulin influence this compound crystallization?
A9: In vitro studies show that Tamm-Horsfall protein and uromodulin, both urinary proteins, exhibit distinct effects on this compound crystallization. While Tamm-Horsfall protein appears to promote nucleation and inhibit crystal aggregation, uromodulin seems to enhance crystal aggregation. This suggests that these proteins play different roles in the complex process of kidney stone formation. []
Q10: What role does the calcium-sensing receptor (CaSR) play in this compound kidney stone formation?
A10: Studies in a rat model suggest that activation of the CaSR promotes this compound crystal adhesion to renal cells and exacerbates renal injury. This is linked to increased oxidative stress, altered expression of proteins involved in crystal binding (OPN, KIM-1), and changes in urine composition (decreased citrate). []
Q11: Can dietary intervention influence urinary risk factors associated with this compound stone formation?
A11: Yes, dietary modifications can significantly affect urinary risk factors for this compound stone formation. Studies show that a balanced diet can increase urine volume, pH, and citrate excretion while reducing urinary calcium and uric acid levels, thereby lowering the risk of stone formation. []
Q12: How does calcium intake affect oxalate absorption in the intestines?
A12: Calcium intake can influence oxalate absorption in the intestines. Research suggests that increased dietary calcium can bind to oxalate in the gut, forming insoluble this compound complexes that are excreted in feces. This reduces oxalate absorption into the bloodstream and subsequently lowers the risk of this compound stone formation in the urinary tract. []
Q13: Can high sodium intake affect this compound crystal formation in the kidneys?
A13: Yes, a high sodium diet has been shown to exacerbate this compound crystal formation in rat models of hyperoxaluria. This is linked to sodium-induced oxidative stress, reduced expression of crystal-inhibiting proteins like osteopontin and Tamm-Horsfall protein, and increased expression of oxalate transporters in the kidneys. []
Q14: Does the extract of Alisma orientalis have an effect on renal stone formation in a rat model?
A14: Research suggests that the ethyl acetate extract of Alisma orientalis may have a protective effect against this compound stone formation in a rat model. This extract was associated with reduced this compound deposits in the kidneys, lower serum creatinine and BUN levels, and decreased expression of inter-alpha-trypsin inhibitor (IαI) in renal tissue. []
Q15: What is the impact of breadfruit (Artocarpus altilis) leaf extract on this compound solubility?
A15: In vitro studies demonstrate that ethyl acetate extract of breadfruit leaves exhibits significant this compound dissolving activity. This suggests that breadfruit leaf extract may have potential as a therapeutic agent for managing this compound kidney stones. []
Q16: How do the total flavonoids from Mosla affect this compound stones in a rat model?
A16: Research indicates that the total flavonoids extracted from Mosla can inhibit the formation of this compound stones in the kidneys of rats. This is observed through reduced calcium ion content in renal tissues, decreased urinary calcium ions, fewer this compound crystals in renal tissues, and less renal tubular dilation. []
Q17: What are the effects of an aqueous extract of Desmodium styracifolium on oxidative stress in a rat model of this compound kidney stones?
A17: Studies show that aqueous extracts of Desmodium styracifolium can reduce oxidative stress markers in a rat model of this compound kidney stones. This is evident through decreased malondialdehyde (MDA) levels and increased superoxide dismutase (SOD) activity, suggesting a protective effect against renal damage associated with this compound crystal formation. []
Q18: Does the Chinese Traditional Medicine formula containing Lysimachina christina, Pyrrosia, and Plantago show any inhibitory effects on the formation of this compound stones in rats?
A18: Research indicates that this Chinese Traditional Medicine formula can effectively inhibit the formation of this compound stones in the kidneys of rats, with an effect comparable to that of tri-potassium citrate. It is proposed that this effect may be due to an increase in the excretion of this compound in the urine, preventing its accumulation in the kidneys. []
Q19: How effective is ethane-1-hydroxy-1,1-diphosphonate (EHDP) in managing this compound stone formers?
A19: Studies demonstrate that EHDP can reduce the size and aggregation of this compound crystals in the urine of individuals prone to forming this compound stones. This effect is attributed to an increased capacity of the urine to inhibit crystal growth and aggregation, likely due to EHDP's ability to bind to crystal surfaces and alter their growth kinetics. []
Q20: What is the role of citrate in preventing this compound stone formation?
A20: Citrate is known to inhibit this compound crystal growth. Studies using in vitro models of macroscopic stone enlargement demonstrate that citrate, particularly at higher concentrations, can significantly reduce the growth rate of this compound stones. This supports the use of alkaline citrate as a potential therapeutic intervention for this compound nephrolithiasis. []
Q21: Can infrared spectroscopy differentiate between different types of this compound crystals?
A21: Yes, infrared spectroscopy, particularly attenuated total reflection Fourier transform infrared (ATR-FTIR) spectroscopy, is a valuable tool for characterizing and quantifying the protein content of kidney stones. It helps distinguish between different types of this compound crystals and provides insights into their composition and potential role in stone formation. []
Q22: How is the content of this compound crystals typically determined?
A22: The content of this compound crystals can be determined using various methods. One common approach is oxidation-reduction titration, which quantifies the amount of oxalate present in a sample. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



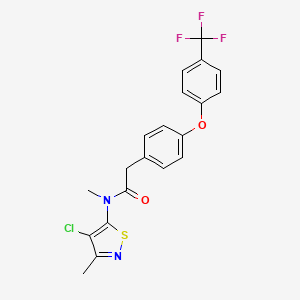

![N-{1-Benzyl-2,2-difluoro-3,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1198316.png)

![N-Naphthalen-1-ylmethyl-2'-[3,5-dimethoxybenzamido]-2'-deoxy-adenosine](/img/structure/B1198319.png)


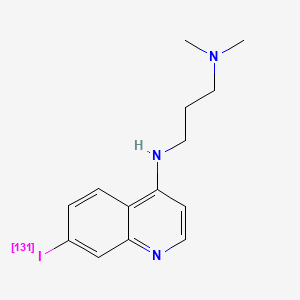
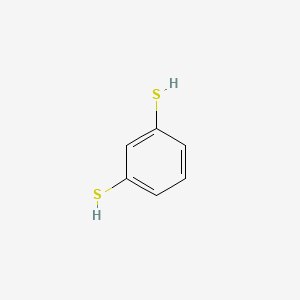

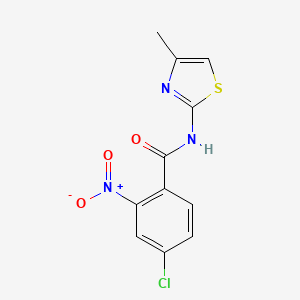
![6-methoxy-3-[(3-methylanilino)methyl]-1H-quinolin-2-one](/img/structure/B1198330.png)
![2-(p-Chlorophenyl)-1-[p-[2-(diethylamino)ethoxy]phenyl]-1-phenyl-ethanol](/img/structure/B1198331.png)
